4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic compound that features a benzamide core with a dimethylsulfamoyl group and a tetrazole ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide under acidic conditions to form 1-(3-fluorophenyl)-1H-1,2,3,4-tetrazole.
Attachment of the Benzamide Core: The tetrazole derivative can then be coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.
Introduction of the Dimethylsulfamoyl Group: Finally, the dimethylsulfamoyl group can be introduced via sulfonylation using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly due to the presence of the tetrazole ring, which is a common pharmacophore in drug design.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorophenyl)-1H-1,2,3,4-tetrazole: Shares the tetrazole ring and fluorophenyl group but lacks the benzamide and dimethylsulfamoyl groups.
4-(dimethylsulfamoyl)benzoic acid: Contains the dimethylsulfamoyl group and benzamide core but lacks the tetrazole ring.
N-(3-fluorophenyl)-4-(dimethylsulfamoyl)benzamide: Similar structure but without the tetrazole ring.
Uniqueness
4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is unique due to the combination of the tetrazole ring, fluorophenyl group, and dimethylsulfamoyl group within a single molecule. This unique structure may confer specific properties and activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3S/c1-23(2)28(26,27)15-8-6-12(7-9-15)17(25)19-11-16-20-21-22-24(16)14-5-3-4-13(18)10-14/h3-10H,11H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKJLGCFKVTYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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